(9-Methyl-9H-carbazol-2-yl)-acetic acid
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Overview
Description
(9-Methyl-9H-carbazol-2-yl)-acetic acid: is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of the acetic acid moiety in this compound adds to its versatility, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methyl-9H-carbazol-2-yl)-acetic acid typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole with methyl iodide to introduce the methyl group at the 9-position. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds. This method can be optimized for large-scale production by adjusting the catalyst loading, reaction temperature, and solvent system.
Chemical Reactions Analysis
Types of Reactions: (9-Methyl-9H-carbazol-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (9-Methyl-9H-carbazol-2-yl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound has shown promise as a precursor for the development of pharmaceuticals. Carbazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile compound for creating materials with specific properties.
Mechanism of Action
The mechanism of action of (9-Methyl-9H-carbazol-2-yl)-acetic acid involves its interaction with molecular targets and pathways within biological systems. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in key metabolic pathways, further contributing to its biological activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within cells.
Comparison with Similar Compounds
Carbazole: The parent compound of (9-Methyl-9H-carbazol-2-yl)-acetic acid, known for its wide range of biological activities.
Indolocarbazole: A structurally related compound with potent anticancer properties.
Benzocarbazole: Another similar compound with applications in organic electronics and materials science.
Uniqueness: this compound is unique due to the presence of both the carbazole core and the acetic acid moiety. This combination enhances its versatility and allows for a broader range of applications compared to its analogs. The methyl group at the 9-position also contributes to its distinct chemical and biological properties.
Biological Activity
(9-Methyl-9H-carbazol-2-yl)-acetic acid, a derivative of carbazole, has garnered attention in recent research for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13NO2, with a molecular weight of approximately 239.27 g/mol. The compound features a carbazole core, which is known for its stability and biological activity, linked to an acetic acid functional group that enhances its solubility and reactivity.
Antimicrobial Activity
Research indicates that carbazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various carbazole derivatives against bacterial strains, reporting minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL against pathogens such as Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Carbazole Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound A | 0.5 | E. coli |
Compound B | 1.0 | Candida albicans |
This compound | TBD | TBD |
Anticancer Activity
Carbazole derivatives have also shown promise in cancer therapy. In vitro studies demonstrated that certain carbazole compounds induce apoptosis in cancer cell lines such as C6 glioma and A549 lung carcinoma. For instance, compounds derived from carbazole exhibited IC50 values indicating effective cytotoxicity against these cell lines .
Table 2: Cytotoxicity of Carbazole Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound C | C6 glioma | 12.2 |
Compound D | A549 lung carcinoma | 84.7 |
This compound | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Some studies suggest that carbazole derivatives can increase membrane permeability in bacteria, leading to cell lysis .
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects .
- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptotic pathways, promoting cell death through various signaling cascades .
Case Studies
A notable case study involved the synthesis and evaluation of various carbazole derivatives for their potential as therapeutic agents against SARS-CoV-2. Molecular docking studies indicated strong binding affinities to viral proteins, suggesting that these compounds could serve as candidates for antiviral therapies .
Properties
IUPAC Name |
2-(9-methylcarbazol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMOWQJUBCIBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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